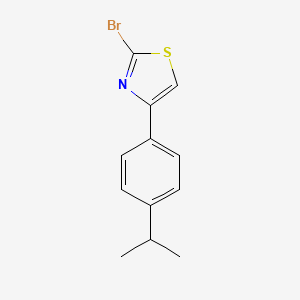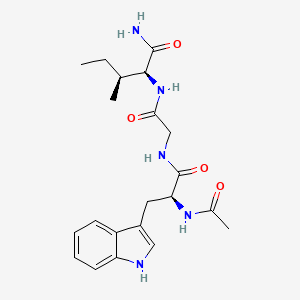
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: N-acetyl-L-tryptophan, glycine, and L-isoleucine, linked together in a specific sequence. The presence of the N-acetyl group and the amide bond at the terminal end of the peptide chain contribute to its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophylglycyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid, L-isoleucine, to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-tryptophan, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The indole ring of the N-acetyl-L-tryptophan residue can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the amide bonds, although these reactions are less common due to the stability of the peptide bond.
Substitution: The peptide can participate in substitution reactions, particularly at the N-acetyl group or the terminal amide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed, although the conditions need to be carefully controlled to avoid peptide bond cleavage.
Substitution: Substitution reactions can be facilitated using nucleophiles or electrophiles under mild conditions to prevent degradation of the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of N-formylkynurenine derivatives, while substitution reactions can yield modified peptides with altered functional groups.
Scientific Research Applications
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neuroprotection and anti-inflammatory effects.
Industry: The compound’s stability and bioactivity make it a candidate for use in the development of peptide-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tryptophylglycyl-L-isoleucinamide involves its interaction with specific molecular targets and pathways. The N-acetyl-L-tryptophan residue can modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . Additionally, the peptide may influence signaling pathways related to inflammation and neuroprotection, such as the cAMP response element-binding protein (CREB) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and anti-inflammatory properties.
N-Acetyl-L-leucine: Used in the treatment of neurodegenerative diseases and known for its ability to modulate anion transporters.
N-Acetyl-L-tyrosine: Studied for its potential in enhancing cognitive function and reducing oxidative stress.
Uniqueness
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide stands out due to its specific sequence and the presence of glycine, which provides flexibility to the peptide chain. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
876386-11-7 |
|---|---|
Molecular Formula |
C21H29N5O4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C21H29N5O4/c1-4-12(2)19(20(22)29)26-18(28)11-24-21(30)17(25-13(3)27)9-14-10-23-16-8-6-5-7-15(14)16/h5-8,10,12,17,19,23H,4,9,11H2,1-3H3,(H2,22,29)(H,24,30)(H,25,27)(H,26,28)/t12-,17-,19-/m0/s1 |
InChI Key |
VBNOVUWZAAAECU-KHDYIWLOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



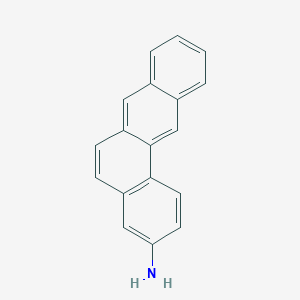

![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
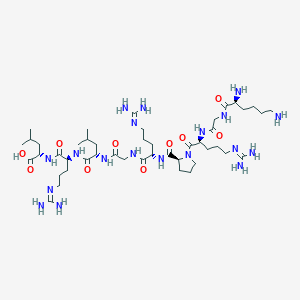

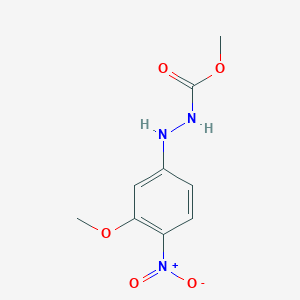
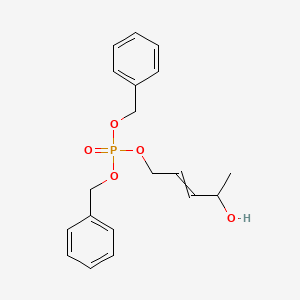
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
